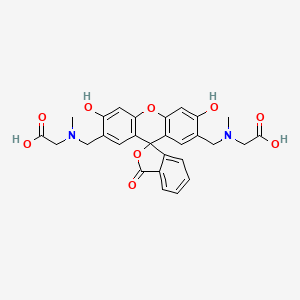

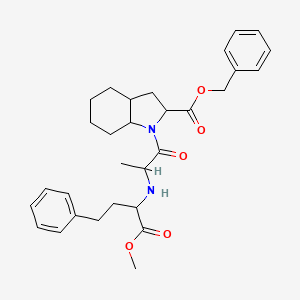

![molecular formula C37H43N2NaO10S2 B12287472 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sel de monosodium du 5-carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-diméthyl-1-(4-sulfobutyl)-2H-indol-2-ylidène]-1,3,5-heptatrien-1-yl]-3,3-diméthyl-1-(4-sulfobutyl)-3H-indolium est un composé organique complexe connu pour ses propriétés fluorescentes. Il est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie et de la biologie, en raison de sa capacité à servir de sonde fluorescente.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sel de monosodium du 5-carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-diméthyl-1-(4-sulfobutyl)-2H-indol-2-ylidène]-1,3,5-heptatrien-1-yl]-3,3-diméthyl-1-(4-sulfobutyl)-3H-indolium implique plusieurs étapes. Le processus commence généralement par la préparation des dérivés indoliques, suivie par l'introduction des groupes carboxy et sulfobutyle. Les conditions de réaction nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de temps de réaction prolongés pour assurer une conversion complète des matières de départ.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé est mise à l'échelle en utilisant de grands réacteurs et des systèmes à flux continu. L'utilisation de systèmes automatisés assure un contrôle précis des conditions de réaction, conduisant à des rendements plus élevés et à une pureté accrue du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation, la chromatographie ou la recristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Le sel de monosodium du 5-carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-diméthyl-1-(4-sulfobutyl)-2H-indol-2-ylidène]-1,3,5-heptatrien-1-yl]-3,3-diméthyl-1-(4-sulfobutyl)-3H-indolium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à des changements dans ses propriétés fluorescentes.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant la réactivité et les applications du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants forts comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers acides et bases pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de solvants tels que le méthanol ou le diméthylsulfoxyde.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés carboxylés, tandis que la réduction peut produire des composés hydroxylés.

Applications de la recherche scientifique

Le sel de monosodium du 5-carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-diméthyl-1-(4-sulfobutyl)-2H-indol-2-ylidène]-1,3,5-heptatrien-1-yl]-3,3-diméthyl-1-(4-sulfobutyl)-3H-indolium est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Chimie : Il sert de sonde fluorescente pour détecter les espèces réactives de l'oxygène (ROS) et d'autres analytes.

Biologie : Le composé est utilisé dans des études d'imagerie cellulaire et de suivi, car il peut pénétrer les membranes cellulaires et fluorescer dans des conditions spécifiques.

Médecine : Il est utilisé dans des tests diagnostiques et la recherche thérapeutique, en particulier dans l'étude du stress oxydatif et des maladies associées.

Industrie : Le composé est utilisé dans le développement de colorants fluorescents et de capteurs pour diverses applications.

Mécanisme d'action

Le mécanisme d'action du sel de monosodium du 5-carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-diméthyl-1-(4-sulfobutyl)-2H-indol-2-ylidène]-1,3,5-heptatrien-1-yl]-3,3-diméthyl-1-(4-sulfobutyl)-3H-indolium implique sa capacité à fluorescer lors de l'interaction avec des molécules ou des conditions spécifiques. La structure moléculaire du composé lui permet d'absorber la lumière à certaines longueurs d'onde et d'émettre de la lumière à différentes longueurs d'onde, ce qui le rend utile comme sonde fluorescente. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les ROS et d'autres espèces réactives, conduisant à des changements d'intensité de fluorescence.

Applications De Recherche Scientifique

5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a fluorescent probe for detecting reactive oxygen species (ROS) and other analytes.

Biology: The compound is used in cell imaging and tracking studies, as it can penetrate cell membranes and fluoresce under specific conditions.

Medicine: It is employed in diagnostic assays and therapeutic research, particularly in studying oxidative stress and related diseases.

Industry: The compound is used in the development of fluorescent dyes and sensors for various applications.

Mécanisme D'action

The mechanism of action of 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt involves its ability to fluoresce upon interaction with specific molecules or conditions. The compound’s molecular structure allows it to absorb light at certain wavelengths and emit light at different wavelengths, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with ROS and other reactive species, leading to changes in fluorescence intensity.

Comparaison Avec Des Composés Similaires

Composés similaires

Diacétate de 5(6)-carboxy-2′,7′-dichlorofluorescéine : Une autre sonde fluorescente utilisée pour détecter les ROS.

Diacétate de 2′,7′-dichlorofluorescéine : Un composé avec des applications similaires dans les tests basés sur la fluorescence.

Diacétate de 5(6)-carboxyfluorescéine : Utilisé dans des études d'imagerie cellulaire et de suivi.

Unicité

Le sel de monosodium du 5-carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-diméthyl-1-(4-sulfobutyl)-2H-indol-2-ylidène]-1,3,5-heptatrien-1-yl]-3,3-diméthyl-1-(4-sulfobutyl)-3H-indolium se distingue par ses caractéristiques structurelles spécifiques qui améliorent ses propriétés fluorescentes et sa capacité à pénétrer les membranes cellulaires. Ces caractéristiques le rendent particulièrement précieux dans les applications nécessitant une sensibilité et une spécificité élevées.

Propriétés

Formule moléculaire |

C37H43N2NaO10S2 |

|---|---|

Poids moléculaire |

762.9 g/mol |

Nom IUPAC |

sodium;4-[(2Z)-5-carboxy-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C37H44N2O10S2.Na/c1-36(2)28-24-26(34(40)41)16-18-30(28)38(20-10-12-22-50(44,45)46)32(36)14-8-6-5-7-9-15-33-37(3,4)29-25-27(35(42)43)17-19-31(29)39(33)21-11-13-23-51(47,48)49;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |

Clé InChI |

RKUODBYIZYLIDP-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

SMILES canonique |

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)